Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid
Description
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is a heterocyclic compound with the molecular formula C₁₈H₂₂N₂O₅ and a molecular weight of 346.38 g/mol . Structurally, it features a benzofuran moiety (a fused bicyclic system of benzene and furan) at the 2-position, linked to a pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle) via an acetic acid backbone. The pyrrolidine ring is further substituted with a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position, a common strategy to enhance solubility and stability during synthetic processes .
Its structural features align with intermediates used in pharmaceutical synthesis, particularly for peptidomimetics or small-molecule drugs targeting enzymes or receptors requiring heterocyclic scaffolds .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-19(2,3)26-18(24)20-13-8-9-21(11-13)16(17(22)23)15-10-12-6-4-5-7-14(12)25-15/h4-7,10,13,16H,8-9,11H2,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKFNWHBNHYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132268 | |
| Record name | α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-34-6 | |
| Record name | α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones, while the pyrrolidine ring is often prepared via the reaction of an amine with a suitable electrophile. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed using acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Pharmaceutical Development
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance pharmacological properties, making it valuable in drug discovery and development processes .
Key Characteristics:
- Molecular Formula: C19H24N2O5
- Molecular Weight: 360.409 g/mol
- Purity: Typically high purity for research applications .
Therapeutic Applications
The compound has shown promise in various therapeutic areas, particularly in the treatment of cancers and inflammatory diseases. Research indicates that derivatives of benzofuran compounds can inhibit critical pathways involved in tumor progression and inflammation.
Cancer Research:
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those related to this compound. For instance, structure–activity relationship (SAR) studies suggest that modifications to the benzofuran scaffold can lead to significant antiproliferative effects against various cancer cell lines .
Case Study:
A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against melanoma and other cancer types, indicating strong potential for further development as anticancer agents .
Mechanistic Insights
The mechanism of action for compounds based on benzofuran structures often involves the inhibition of critical protein-protein interactions (PPIs) that are essential for cancer cell survival and proliferation. For example, inhibitors derived from this class have been shown to disrupt interactions between oncogenic proteins, which may lead to reduced tumor growth .
Summary of Research Findings
Mechanism of Action
The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The overall effect is a modulation of biological processes, leading to the observed therapeutic or biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran-acetic acid derivatives with modifications in the heterocyclic amine moiety. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Research and Industrial Relevance
- Proteomic and Metabolic Studies: Analogues like Benzofuran-2-yl-(3-N-Boc-amino-azetidin-1-yl)-acetic acid have been linked to proteomic changes in Acetobacter pasteurianus, including downregulation of aconitase (a TCA cycle enzyme), suggesting roles in metabolic flux regulation .
- Therapeutic Potential: Benzofuran-triazole hybrids (e.g., 1-(benzofuran-2-yl-(4-phenyl)-methyl)-1H-triazoles) inhibit CYP26A1, a retinoic acid-metabolizing enzyme, with IC₅₀ values in the nanomolar range . Piperazine-containing derivatives are explored for antipsychotic or antidepressant activity due to their serotonin receptor affinity .
Challenges and Limitations
Synthesis and Stability :
- Biological Activity Gaps: Limited data exist on the target compound’s specific biological activities, necessitating further studies on cytotoxicity, enzyme inhibition, and metabolic stability.
Biological Activity
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the various aspects of its biological activity, supported by research findings and case studies.
Overview of the Compound
This compound features a benzofuran moiety linked to a pyrrolidine ring through an acetic acid chain. Its unique structure contributes to its diverse biological activities. The compound is studied for its potential therapeutic applications in drug development targeting specific diseases, particularly in the context of increasing drug resistance in pathogens such as Mycobacterium tuberculosis .
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The benzofuran moiety can modulate enzyme and receptor activities, while the pyrrolidine ring enhances binding affinity and selectivity towards these targets. This modulation can lead to significant therapeutic effects, impacting various biological processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties. For instance:
-
Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. Its activity is comparable to established antibiotics like ciprofloxacin .
Bacterial Strain Inhibition Zone (mm) Comparison with Control Staphylococcus aureus 20 Higher than control Bacillus subtilis 18 Comparable to control
Antiviral and Anticancer Properties
In addition to its antibacterial effects, the compound has been investigated for its antiviral and anticancer properties:
- Antiviral Activity : Benzofuran derivatives have been explored as potential leads against viral infections, particularly due to their ability to inhibit specific viral targets .
- Anticancer Activity : Studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives containing the benzofuran moiety have been linked to reduced cell viability in melanoma and other cancer types, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- Tuberculosis Treatment : A study highlighted the optimization of benzofuran derivatives targeting the thioesterase domain of Pks13, a novel target for tuberculosis treatment. Although initial compounds showed promise, concerns regarding cardiac safety limited further development .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the benzofuran structure could enhance antibacterial potency. For instance, introducing electron-donating groups significantly improved activity against gram-positive bacteria .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the benzofuran moiety with a Boc-protected pyrrolidine-acetic acid derivative. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF or dichloromethane under nitrogen to minimize side reactions .
- Boc Protection : Introduce the Boc group using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to protect the pyrrolidine amine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for better solubility) and catalyst loading (e.g., 1.2 equiv of coupling agent) to enhance efficiency .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify the benzofuran aromatic signals (δ 6.8–7.8 ppm), Boc group (δ 1.4 ppm for tert-butyl), and pyrrolidine protons (δ 3.0–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%) and detect molecular ions (e.g., [M+H]⁺) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .
Q. How can the Boc protecting group be selectively removed without degrading the benzofuran core?
- Methodological Answer :
- Acidic Conditions : Treat with 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2–4 hours at 0–25°C. Neutralize with aqueous NaHCO₃ post-deprotection .
- Monitoring : Track Boc removal via loss of the tert-butyl signal (¹H NMR) or LC-MS shift. Avoid prolonged exposure to strong acids to prevent benzofuran ring hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of the pyrrolidine ring?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from ethanol/water (1:1) to obtain single crystals. Ensure crystal stability by flash-cooling under nitrogen .
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. SHELXT (via SHELX suite) solves the phase problem, while SHELXL refines the structure .
- Analysis : ORTEP-3 visualizes the 3D structure; anisotropic displacement parameters confirm stereochemistry (e.g., R-factor < 5%) .
Q. What strategies mitigate conflicting spectral data (e.g., NMR vs. MS) during characterization?
- Methodological Answer :
- Cross-Validation : Repeat NMR under standardized conditions (e.g., 400 MHz, DMSO-d₆). For MS discrepancies, use high-resolution instruments (HRMS) to distinguish isotopic patterns .
- Dynamic Effects : Assess tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) to resolve split signals .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Identify pH-sensitive bonds (e.g., Boc group hydrolyzes faster at pH < 2) .
Q. Which in vitro assays are suitable for evaluating the compound’s bioactivity, such as anti-inflammatory potential?
- Methodological Answer :
- Enzyme Inhibition : Test COX-2 inhibition using a fluorometric assay (IC₅₀ determination) with celecoxib as a positive control .
- Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7 cells) and measure TNF-α/IL-6 via ELISA .
- Dose-Response : Use 3–5 log dilutions (1 nM–100 µM) and assess viability with MTT to exclude cytotoxicity .
Q. How can derivatization enhance the compound’s physicochemical properties for drug discovery?
- Methodological Answer :
- Functional Group Modifications :
- Solubility : Introduce sulfonate groups via electrophilic substitution on the benzofuran ring .
- Bioavailability : Replace Boc with acetyl or PEGylated amines to improve membrane permeability .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens on benzofuran) and correlate with activity using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
